
エチニルエストラジオールジアセテート
説明
Ethynyl Estradiol Diacetate is a synthetic estrogenic compound widely used in oral contraceptives. It is a derivative of estradiol, a natural estrogen, and is known for its high oral bioavailability and stability. This compound is often combined with progestins in contraceptive formulations to prevent ovulation and regulate menstrual cycles .
科学的研究の応用
Scientific Research Applications
Ethynyl Estradiol Diacetate has diverse applications across multiple fields:
- Chemistry : It serves as a model compound in studies investigating estrogenic activity and hormone receptor interactions.
- Biology : The compound is utilized in research concerning endocrine disruption and hormonal regulation.
- Medicine : It is integral to the formulation of oral contraceptives and hormone replacement therapies.
- Industry : Ethynyl Estradiol Diacetate is involved in the development of new pharmaceutical formulations and drug delivery systems.
Clinical Efficacy and Safety
A pivotal Phase IV clinical trial evaluated the safety and efficacy of a monophasic oral contraceptive containing 1 mg of Ethynodiol Diacetate and 35 µg of Ethinyl Estradiol (Demulen 1/35). The study involved 7,759 women over various cycles:
- Pregnancy Prevention : The overall pregnancy rate was 0.7%, with most pregnancies occurring within the first three months. Noncompliance was identified as a significant factor contributing to treatment failures.
- Adverse Effects : Among 6,382 patients evaluated for safety, common side effects included nausea (67 cases), headaches (45), and amenorrhea (42). Serious adverse reactions were reported in only 31% of cases.
Case-Control Study on Congenital Defects
A significant case-control study explored the association between high-dose Ethynodiol Diacetate use during the periconceptional period and congenital limb defects. The study found that mothers using high-dose contraceptives (1 mg Ethynodiol Diacetate + 0.05 mg Ethinyl Estradiol) had an increased risk for terminal transverse defects compared to those using lower doses.
Study Parameter | Findings |
---|---|
Total Participants | 7,759 |
Pregnancy Rate | 0.7% |
Common Side Effects | Nausea, headaches, amenorrhea |
Serious Adverse Reactions | 31% |
Risk for Congenital Defects | Adjusted odds ratio of 1.9 |
Pharmacokinetics
Ethynyl Estradiol Diacetate undergoes extensive metabolism involving several enzymatic pathways:
- Conversion to Norethisterone : It is hydrolyzed to etynodiol and then converted to norethisterone.
- Elimination : Approximately 59.2% is eliminated through urine and bile as unchanged drug or metabolites.
作用機序
Target of Action
Ethynyl Estradiol Diacetate primarily targets the progesterone and estrogen receptors . These receptors are found in various cells including those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
Ethynyl Estradiol Diacetate, a synthetic form of the naturally occurring female sex hormone, progesterone, tricks the body into thinking that ovulation has already occurred by maintaining high levels of synthetic progesterone . This prevents the release of eggs from the ovaries . Ethinylestradiol, a synthetic estrogen, decreases luteinizing hormone to decrease endometrial vascularization, and decreases gonadotrophic hormone to prevent ovulation .
Biochemical Pathways
The biochemical pathways affected by Ethynyl Estradiol Diacetate involve the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), estradiol (E2), and progesterone (P), as well as the suppression of ovulation . These changes in hormone levels can prevent pregnancy by inhibiting the release of eggs from the ovaries .
Pharmacokinetics
The pharmacokinetics of Ethynyl Estradiol Diacetate involve its absorption, distribution, metabolism, and excretion (ADME). Ethinylestradiol, for instance, has a bioavailability of 38–48% . It is primarily metabolized in the liver, primarily by CYP3A4 . The elimination half-life of Ethinylestradiol is between 7–36 hours , and it is excreted in feces (62%) and urine (38%) .
Result of Action
The molecular and cellular effects of Ethynyl Estradiol Diacetate’s action include the prevention of ovulation and the alteration of the endometrial lining . This makes it harder for sperm to reach the uterus and harder for a fertilized egg to attach to the uterus .
Action Environment
The action, efficacy, and stability of Ethynyl Estradiol Diacetate can be influenced by various environmental factors. For instance, the presence of Ethynyl Estradiol Diacetate in surface waters has been detected in many countries, both above and below the predicted no effect concentration (PNEC) of 0.035 ng L −1 . This suggests that environmental contamination can occur, potentially affecting aquatic life . Furthermore, the efficacy of Ethynyl Estradiol Diacetate can be influenced by the individual’s health status, age, weight, and other factors.
生化学分析
Biochemical Properties
Ethynyl Estradiol Diacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound primarily undergoes extensive metabolism, involving intestinal sulfation and hepatic oxidation, glucuronidation, and sulfation . Cytochrome P450 (CYP)3A4-mediated Ethynyl Estradiol Diacetate 2-hydroxylation is the major pathway of oxidative metabolism of the compound .
Cellular Effects
Ethynyl Estradiol Diacetate exerts profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound tricks the body processes into thinking that ovulation has already occurred, by maintaining high levels of the synthetic progesterone, thus preventing the release of eggs from the ovaries .
Molecular Mechanism
The mechanism of action of Ethynyl Estradiol Diacetate is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is an agonist of the estrogen receptors, the biological target of estrogens like estradiol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethynyl Estradiol Diacetate change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . Stability tests have shown that polyvinylpyrrolidone combined with any solvents was able to consistently produce a stable solid dispersion with Ethynyl Estradiol Diacetate .
Metabolic Pathways
Ethynyl Estradiol Diacetate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The compound is extensively metabolised, primarily via intestinal sulfation and hepatic oxidation, glucuronidation, and sulfation .
準備方法
Synthetic Routes and Reaction Conditions
Ethynyl Estradiol Diacetate is synthesized through a multi-step chemical process. The synthesis typically involves the acetylation of Ethynyl Estradiol, which is achieved by reacting Ethynyl Estradiol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Ethynyl Estradiol Diacetate involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the final product through crystallization and filtration techniques. The compound is then formulated into oral tablets or other dosage forms for pharmaceutical use .
化学反応の分析
Types of Reactions
Ethynyl Estradiol Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted esters. These products have varying degrees of biological activity and are studied for their potential therapeutic applications .
類似化合物との比較
Similar Compounds
Ethinyl Estradiol: A closely related compound with similar estrogenic activity.
Ethynodiol Diacetate: Another synthetic progestin used in combination with estrogens in contraceptives
Uniqueness
Ethynyl Estradiol Diacetate is unique due to its high oral bioavailability and stability, making it a preferred choice in oral contraceptive formulations. Its ability to effectively regulate hormone levels and prevent ovulation sets it apart from other similar compounds .
生物活性
Ethynyl estradiol diacetate (EDA) is a synthetic progestin that plays a significant role in hormonal contraceptives. It is primarily used in combination with ethinyl estradiol (EE) to prevent pregnancy and is characterized by its unique pharmacological profile, including estrogenic, progestogenic, and weak androgenic activities. This article delves into the biological activity of EDA, supported by data tables and relevant research findings.
Pharmacological Properties
EDA is a prodrug of norethisterone, which means it is converted into norethisterone in the body. Upon oral administration, EDA is rapidly metabolized by esterases during first-pass metabolism in the liver. The conversion pathway involves the formation of etynodiol, which is subsequently oxygenated to produce norethisterone. The pharmacological effects of EDA can be summarized as follows:
- Progestogenic Activity : EDA exhibits strong progestogenic effects, which are crucial for its role in contraceptive formulations.
- Estrogenic Activity : Unlike many progestins, EDA has some estrogenic activity, which can contribute positively to the overall efficacy of contraceptive methods.
- Androgenic Activity : EDA shows weak androgenic activity but is generally considered less potent than other androgenic agents .
Clinical Efficacy and Safety
A pivotal Phase IV clinical trial evaluated the safety and efficacy of a monophasic oral contraceptive containing 1 mg of EDA and 35 µg of EE (Demulen 1/35). The study involved 7,759 women over various cycles:
- Pregnancy Prevention : The overall pregnancy rate was 0.7%, with most pregnancies occurring within the first three months of use. Noncompliance was identified as a significant factor contributing to treatment failures .
- Adverse Effects : Among 6,382 patients evaluated for safety, common side effects included nausea (67 cases), headaches (45), and amenorrhea (42). Serious adverse reactions were reported in only 31% of cases .
Metabolism and Pharmacokinetics
The metabolism of EDA involves several enzymatic pathways:
- Conversion to Norethisterone : EDA is hydrolyzed to etynodiol and then converted to norethisterone.
- Elimination : Approximately 59.2% of EDA is eliminated through urine and bile as unchanged drug or metabolites .
Case-Control Study on Congenital Defects
A significant case-control study explored the association between high-dose EDA use during the periconceptional period and congenital limb defects. The study found that mothers using high-dose contraceptives (1 mg EDA + 0.05 mg EE) had an increased risk (adjusted odds ratio of 1.9) for terminal transverse defects compared to those using lower doses . This highlights the importance of dosage considerations in contraceptive prescriptions.
Comparative Data Table
Parameter | Ethynyl Estradiol Diacetate (EDA) | Norethisterone | Ethinyl Estradiol (EE) |
---|---|---|---|
Primary Action | Progestin | Progestin | Estrogen |
Estrogenic Activity | Weak | None | Strong |
Androgenic Activity | Weak | Moderate | None |
Common Side Effects | Nausea, headaches | Weight gain, mood changes | Nausea, breast tenderness |
Pregnancy Prevention Rate | 0.7% | Varies by formulation | Varies by formulation |
特性
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,7,9,14,20-22H,6,8,10-13H2,2-4H3/t20-,21-,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWZWQYTKPEDAK-DJCPXJLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。